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Abstract

2-Bromo-4,5-dimethoxyphenethylamine (2C-B) is a synthetic phenethylamine and a potent
psychoactive compound. This technical guide provides a comprehensive overview of its
pharmacological profile, including its receptor binding affinity, functional activity,
pharmacokinetics, and in vivo effects. The primary mechanism of action of 2C-B is as a partial
agonist at serotonin 5-HT2A and 5-HT2C receptors. This document summarizes key
guantitative data, details relevant experimental protocols, and visualizes the principal signaling
pathway.

Introduction

2-Bromo-4,5-dimethoxyphenethylamine, commonly known as 2C-B, is a psychedelic
compound first synthesized by Alexander Shulgin in 1974.[1] Structurally, it is a member of the
2C family of phenethylamines, which are characterized by methoxy groups at the 2 and 5
positions of the phenyl ring. 2C-B is recognized for its hallucinogenic, mild stimulant, and
entactogenic-like effects.[1][2] Its primary molecular targets are serotonin receptors, particularly
the 5-HT2A subtype, which is a key mediator of the effects of classic psychedelic drugs.[1] This
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guide aims to provide a detailed technical overview of the pharmacological properties of 2C-B
for research and drug development purposes.

Receptor Binding Affinity

The affinity of 2C-B for various central nervous system (CNS) receptors has been
characterized through radioligand binding assays. The data indicates a high affinity for
serotonin 5-HT2 receptors, with lower affinity for other serotonin receptor subtypes and other
neurotransmitter receptors.

Receptor . .

Subtype Ligand Ki (nM) Species Reference
Serotonin

5-HT2a [(H]Ketanserin 82 Human [3]
5-HT2a [1251]1DOI 6.5 Rat [4]
5-HT20 [H]Mesulergine 130 Human [3]
5-HT20 [2>11DOl 1.1 Rat [4]
5-HT1a [3H]8-OH-DPAT 4,800 Rat [4]
Adrenergic

O2a [*H]Rauwolscine 270 Rat [4]
Dopamine

D1 [FH]SCH23390 >10,000 Rat [4]
D2 [3H]Spiperone >10,000 Rat [4]
D3 [BH]Spiperone >10,000 Rat [4]
Histamine

Ha [*H]Mepyramine >10,000 Rat [4]

Functional Activity
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The functional activity of 2C-B has been primarily characterized at serotonin 5-HT2 receptors,
where it acts as a partial agonist. The potency and efficacy of 2C-B in functional assays are
summarized below.

Receptor Assay Type Parameter Value Species Reference
Calcium

5-HT2a o ECso 1.2 nM Human [1]
Mobilization

101% (vs. 5-

Emax Human [1]
HT)
Calcium
5-HT20 S ECso 13 nM Human [1]
Mobilization
97% (vs. 5-
Emax Human [1]
HT)
Calcium
5-HT2o o ECso 0.63 nM Human [1]
Mobilization
98% (vs. 5-
Emax Human [1]
HT)

There is some evidence to suggest that in certain experimental systems, such as Xenopus
laevis oocytes, 2C-B can act as a 5-HT2A receptor antagonist.[4][5]

Signaling Pathways

The primary signaling pathway for 2C-B's effects is through the activation of the 5-HT2A
receptor, a G-protein coupled receptor (GPCR) that couples to Gag. This initiates a cascade of
intracellular events, leading to the mobilization of intracellular calcium. Recent research has
also highlighted the role of B-arrestin in 5-HT2A receptor signaling, leading to the concept of
biased agonism, where a ligand can preferentially activate one pathway over another.[6][7][8]
The psychedelic effects of 5-HT2A agonists are thought to be primarily mediated by the Gq
pathway, while the role of 3-arrestin signaling is still under investigation.[6][7][8]
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Figure 1: 5-HT2A Receptor Gq Signaling Pathway
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Figure 2: Experimental Workflow Overview

Pharmacokinetics

The pharmacokinetic properties of 2C-B have been investigated in both preclinical and clinical
studies.
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Parameter Value Species Route Reference
Absorption
Tmax 2.3 - 2.43 hours Human Oral [1]
Cmax 3.31-5.4 ng/mL Human Oral [1]
Distribution
Volume of
o 16 L/kg Rat Subcutaneous [9]
Distribution (Vd)
Brain to Serum
) Upto 13.9 Rat Subcutaneous 9]
Ratio
Metabolism
] Oxidative
Primary o
deamination, Human, Rat [3]
Pathways )
Demethylation
2-(4-bromo-2,5-
dimethoxyphenyl
)ethanol
Major (BDMPE), 4-
) Human, Rat [3]
Metabolites bromo-2,5-
dimethoxyphenyl
acetic acid
(BDMPAA)
Elimination
Half-life (t1/2) 1.2 - 2.5 hours Human Oral [1]
1.1 hours Rat Subcutaneous [9]

In Vivo Pharmacology

In animal models, 2C-B induces behaviors consistent with its classification as a psychedelic.

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation

and is reliably induced by 2C-B.[1] In rats, 2C-B has been shown to have a biphasic effect on
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locomotion, with an initial decrease followed by an increase in activity.[10] It also affects the
startle reflex and prepulse inhibition, and increases dopamine levels in the nucleus accumbens.
[10]

In humans, oral doses of 10-25 mg typically produce psychedelic effects, including visual and
auditory alterations, and changes in mood and perception.[2] The onset of effects is generally
within 1-2 hours, with a duration of 4-8 hours.[1]

Toxicology

The acute toxicity of 2C-B in humans is considered to be moderate, with most poisonings
resulting in manageable symptoms such as mydriasis, agitation, hallucinations, and
hypertension.[11] Severe adverse events are rare, but can include seizures and psychosis,
particularly at high doses.[12] There have been no confirmed fatalities solely attributed to 2C-B,
but the potential for adverse psychological reactions exists, as with all psychedelic compounds.
[12]

Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of 2C-B for a specific receptor.

Materials:

Receptor source: Cell membranes from a cell line stably expressing the receptor of interest
(e.g., HEK293 cells) or brain tissue homogenates.

« Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [BH]ketanserin for
the 5-HT2A receptor).

e Unlabeled 2C-B.
o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).
o Wash buffer (ice-cold).

o 96-well filter plates (e.g., GF/B filters).
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Scintillation cocktail.

Cell harvester and scintillation counter.

Procedure:

Prepare serial dilutions of unlabeled 2C-B in assay buffer.

In a 96-well filter plate, add assay buffer, a fixed concentration of radioligand, and varying
concentrations of 2C-B.

Initiate the binding reaction by adding the receptor membrane preparation.

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60
minutes).

Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Dry the filter plate and add scintillation cocktail to each well.

Measure the radioactivity in each well using a scintillation counter.

Data is analyzed to determine the 1Cso value, which is then converted to the Ki value using
the Cheng-Prusoff equation.[13][14][15]

Calcium Mobilization Assay

Objective: To measure the functional potency (ECso) and efficacy (Emax) of 2C-B at a Gg-

coupled receptor.

Materials:

Cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
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» 96- or 384-well black-walled, clear-bottom microplates.

e Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:

e Seed the cells in the microplates and grow to confluence.

» Load the cells with the calcium-sensitive dye according to the manufacturer's protocol,
typically for 1 hour at 37°C.

o Prepare serial dilutions of 2C-B in assay buffer.
e Place the cell plate in the FLIPR instrument and measure baseline fluorescence.

o Add the 2C-B dilutions to the wells and immediately begin measuring the change in
fluorescence intensity over time.

e The peak fluorescence response is used to determine the concentration-response curve.

o Data is analyzed using non-linear regression to calculate the ECso and Emax values.[9][16]

Conclusion

2-Bromo-4,5-dimethoxyphenethylamine is a potent serotonin 5-HT2A and 5-HT2C receptor
partial agonist with a complex pharmacological profile. Its high affinity and functional activity at
these receptors are consistent with its known psychedelic effects. The pharmacokinetic profile
of 2C-B is characterized by rapid absorption and a relatively short half-life. Further research is
warranted to fully elucidate its therapeutic potential and to better understand the nuances of its
signaling mechanisms, including the role of biased agonism. This technical guide provides a
foundational overview for researchers and drug development professionals working with this
compound.

Need Custom Synthesis?
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Available at: [https://www.benchchem.com/product/b2812466#pharmacological-profile-of-2-
bromo-4-5-dimethoxyphenethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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